Tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate

Description

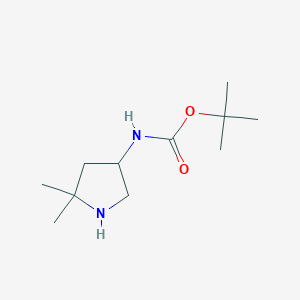

Tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate (CID: 137942700) is a carbamate-protected pyrrolidine derivative with the molecular formula C₁₁H₂₂N₂O₂ . Its structure features a pyrrolidine ring substituted with two methyl groups at the 5,5 positions and a tert-butyloxycarbonyl (Boc) group attached to the nitrogen at position 3 (Figure 1). The Boc group is a widely used amine-protecting group in organic synthesis due to its stability under basic conditions and ease of removal under acidic conditions. The dimethylpyrrolidine moiety introduces steric rigidity, which may influence conformational preferences and reactivity in downstream applications.

Properties

IUPAC Name |

tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-6-11(4,5)12-7-8/h8,12H,6-7H2,1-5H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJDWSPCGBVSUDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CN1)NC(=O)OC(C)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2260932-71-4 | |

| Record name | tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate typically involves the reaction of tert-butyl carbamate with 5,5-dimethylpyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like tetrahydrofuran or dimethylformamide. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate can undergo oxidation reactions to form corresponding N-oxides.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the tert-butyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines, alcohols, or thiols in the presence of a base.

Major Products:

Oxidation: N-oxides of the original compound.

Reduction: Secondary amines.

Substitution: Various substituted carbamates depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

Tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate serves as a critical building block in the synthesis of more complex molecules. It is particularly useful for:

- Protecting Groups : Used to protect amine functionalities during multi-step organic syntheses .

- Pharmaceutical Development : Acts as an intermediate in synthesizing bioactive molecules and pharmaceuticals .

Biological Research

The compound is studied for its potential biological activities:

- Enzyme Interactions : Research indicates that it may interact with various enzymes and receptors, potentially influencing biochemical pathways .

- Drug Metabolism Studies : Its role in drug metabolism and pharmacokinetics is being explored to understand its therapeutic potential .

Medicinal Chemistry

Ongoing research focuses on its potential therapeutic applications:

- Drug Candidate Development : Investigated as a candidate for various therapeutic areas due to its biological activity .

- Mechanism of Action : The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity .

Industrial Applications

In industrial settings, this compound is utilized for:

- Production of Agrochemicals : It plays a role in developing specialty chemicals and materials .

- Stabilizers and Additives : Employed as stabilizers in various formulations .

Case Study 1: Synthesis and Biological Evaluation

A study synthesized various tert-butyl carbamates and evaluated their anti-inflammatory activities. Compounds derived from this compound showed promising results in vivo against inflammation models, indicating potential therapeutic benefits .

Case Study 2: Mechanistic Insights

Research into the mechanism of action revealed that this compound could inhibit specific enzymes involved in disease pathways. This inhibition was linked to reduced disease severity in animal models .

Summary Table of Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Building block for complex molecules; protecting groups for amines |

| Biological Research | Interaction studies with enzymes; drug metabolism investigations |

| Medicinal Chemistry | Potential therapeutic applications; drug candidate development |

| Industrial Applications | Production of agrochemicals; use as stabilizers and additives |

Mechanism of Action

The mechanism of action of tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize the properties of tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate, we compare it to three classes of analogs:

Pyrrolidine carbamates with varying substituents

Boc-protected amines with alternative backbones

Carbamates with different protecting groups

Table 1: Structural and Physicochemical Comparisons

Key Findings:

Steric and Conformational Effects: The 5,5-dimethyl substitution on the pyrrolidine ring imposes significant steric constraints compared to unsubstituted analogs (e.g., tert-butyl N-pyrrolidin-3-ylcarbamate). In contrast, benzyl-protected analogs (e.g., benzyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate) retain steric bulk but introduce aromaticity, which could influence solubility and non-covalent interactions.

Protecting Group Stability :

- The Boc group in the target compound is more stable under basic conditions than the base-labile benzyl (Cbz) group. However, it is less stable than the 9-fluorenylmethyloxycarbonyl (Fmoc) group under acidic conditions.

- Acetamide derivatives (e.g., N-(5,5-dimethylpyrrolidin-3-yl)acetamide) lack a protecting group, rendering them unsuitable for multi-step syntheses requiring temporary amine protection.

Reactivity in Deprotection: The Boc group in the target compound can be removed with trifluoroacetic acid (TFA) or HCl in dioxane, whereas the Cbz group requires hydrogenolysis. This makes the Boc variant preferable in acid-tolerant synthetic pathways.

Research Implications

The unique combination of a Boc group and a dimethylpyrrolidine backbone in this compound positions it as a versatile intermediate in medicinal chemistry, particularly for:

- Peptide mimetics : The rigid pyrrolidine scaffold mimics proline-like conformations in bioactive molecules.

- Kinase inhibitors : Steric hindrance may improve binding specificity to enzyme active sites.

- Prodrug design : Acid-labile deprotection enables controlled release in physiological environments.

Biological Activity

Tert-butyl N-(5,5-dimethylpyrrolidin-3-yl)carbamate is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its potential applications as a drug candidate and its unique structural properties. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, applications in drug development, and comparisons with similar compounds.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C₉H₁₆N₂O₃

- SMILES Notation : O=C(OC(C)(C)C)NC1CNC(C1)(C)C

This compound features a tert-butyl group attached to a carbamate moiety, which plays a crucial role in its biological interactions.

The mechanism of action of this compound involves its interaction with specific molecular targets such as enzymes and receptors. The carbamate group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can influence various biochemical pathways depending on the target involved.

1. Enzyme Inhibition

Research indicates that this compound may serve as an inhibitor for certain enzymes. Its structural properties allow it to bind effectively to active sites on proteins, potentially altering their function. This characteristic is particularly valuable in the development of therapeutic agents targeting specific diseases.

2. Pharmaceutical Applications

The compound is being explored for its potential as a drug candidate in various therapeutic areas. Its role as an intermediate in the synthesis of bioactive molecules highlights its importance in pharmaceutical research. Ongoing studies aim to evaluate its efficacy and safety profiles for potential applications in treating conditions such as cancer and infectious diseases .

3. Comparative Analysis

To understand the biological activity of this compound better, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Tert-butyl N-(5-bromopyridin-3-yl)carbamate | Bromine substituent | Moderate enzyme inhibition |

| Tert-butyl N-(5,5-difluoropiperidin-3-yl)carbamate | Difluorinated piperidine | High receptor affinity |

| Tert-butyl N-(1,2,3,3a,4,5,6,6a-octahydrocyclopenta[c]pyrrol-5-yl)carbamate | Complex cyclic structure | Variable activity depending on target |

The unique structural features of this compound provide distinct reactivity and stability compared to these analogs, making it suitable for specific applications in drug development .

Case Studies and Research Findings

Recent studies have focused on the synthesis and biological evaluation of compounds related to this compound. For instance:

- Study on Enzyme Inhibition : A study demonstrated that derivatives of this compound exhibited significant inhibition of Aurora A kinase activity, which is crucial for cell division in cancer cells. The findings suggest that modifications to the pyrrolidine structure can enhance inhibitory potency .

- Antitubercular Activity : Another research effort evaluated related compounds for their activity against Mycobacterium tuberculosis. The results indicated promising growth inhibitory effects against resistant strains, showcasing the potential for developing new antitubercular agents based on this scaffold .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.